molecular formula C18H18ClNO B1613091 3-Chloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-22-4

3-Chloro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1613091
CAS RN: 898770-22-4
M. Wt: 299.8 g/mol
InChI Key: HUSOBIMWNGEAKI-UHFFFAOYSA-N
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Description

“3-Chloro-3’-pyrrolidinomethyl benzophenone” is a research compound with the CAS Number: 898770-22-4 . It has a molecular weight of 299.8 and its IUPAC name is (3-chlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone . It has gained significant attention due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “3-Chloro-3’-pyrrolidinomethyl benzophenone” is 1S/C18H18ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

3-Chloro-3'-pyrrolidinomethyl benzophenone has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as its potential as a drug. It has also been used to study the mechanism of action of other compounds, such as the opioid receptor agonist fentanyl. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as the anticonvulsant drug pregabalin.

Mechanism of Action

The exact mechanism of action of 3-Chloro-3'-pyrrolidinomethyl benzophenone is still not fully understood. However, it is believed to act as an antagonist of the opioid receptor, and it has been found to inhibit the binding of fentanyl to the receptor. Additionally, it has been found to inhibit the activity of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the binding of fentanyl to opioid receptors, as well as to inhibit the activity of the enzyme cytochrome P450 2D6. Additionally, it has been found to possess analgesic and anti-inflammatory effects, as well as to possess potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

3-Chloro-3'-pyrrolidinomethyl benzophenone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and it is not always possible to obtain a high-purity sample. Additionally, its mechanism of action is still not fully understood, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for 3-Chloro-3'-pyrrolidinomethyl benzophenone research. One potential direction is to further study its mechanism of action, in order to better understand its effects on opioid receptors and other targets. Additionally, further research into its potential therapeutic uses, such as its potential anti-cancer activity, could be beneficial. Additionally, further research into its potential for use in the synthesis of other compounds could be beneficial. Finally, further research into its potential toxicity, as well as its potential interactions with other compounds, could also be beneficial.

properties

IUPAC Name

(3-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOBIMWNGEAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643195
Record name (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898770-22-4
Record name (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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